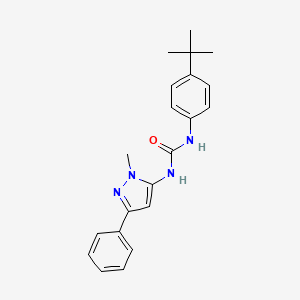
1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was first synthesized by Takeda Pharmaceutical Company Limited in 2005 and has since been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea exerts its pharmacological effects by inhibiting the activity of p38 MAPK, a key regulator of inflammation and stress responses. This inhibition leads to the suppression of pro-inflammatory cytokines, such as TNF-α and IL-1β, and the downregulation of inflammatory mediators, such as COX-2 and iNOS. Additionally, 1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea has been shown to induce apoptosis in cancer cells by activating caspase-3 and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea has been shown to have various biochemical and physiological effects, depending on the disease model and the cell type. In inflammatory disorders, 1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and IL-8, and to inhibit the migration of immune cells to the site of inflammation. In cancer, 1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In neurodegenerative diseases, 1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea is its specificity for p38 MAPK, which allows for the selective inhibition of this pathway without affecting other signaling pathways. This specificity makes 1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea a valuable tool for studying the role of p38 MAPK in various cellular processes. However, one of the limitations of 1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea is its low solubility in water, which can limit its use in some experimental settings.
Future Directions
There are several future directions for the study of 1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea and its potential therapeutic applications. One direction is the development of more potent and selective inhibitors of p38 MAPK, which could improve the efficacy and safety of this class of drugs. Another direction is the investigation of the role of p38 MAPK in other diseases, such as metabolic disorders and cardiovascular diseases. Finally, the development of 1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea as a therapeutic agent for human use will require further preclinical and clinical studies to evaluate its safety and efficacy.
Synthesis Methods
The synthesis of 1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea involves several steps, starting with the reaction of 4-tert-butylphenyl isocyanate with 2-methyl-5-phenylpyrazole to form the corresponding carbamate. The carbamate is then treated with phosgene to yield the urea derivative, which is subsequently purified and characterized. The overall yield of the synthesis is around 20%.
Scientific Research Applications
1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases. It has been shown to inhibit the activation of p38 MAPK, which is involved in the regulation of various cellular processes, such as inflammation, cell proliferation, and apoptosis.
properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-21(2,3)16-10-12-17(13-11-16)22-20(26)23-19-14-18(24-25(19)4)15-8-6-5-7-9-15/h5-14H,1-4H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXVXERMGUCLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC(=NN2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26729933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B2464775.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2464780.png)
![tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate](/img/structure/B2464781.png)

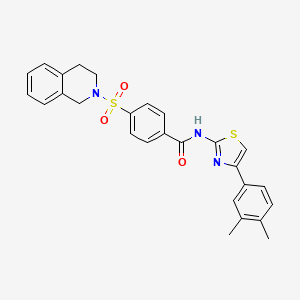

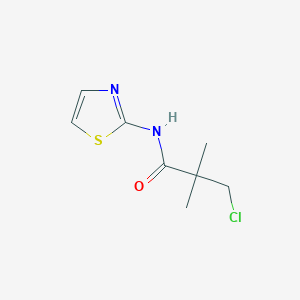
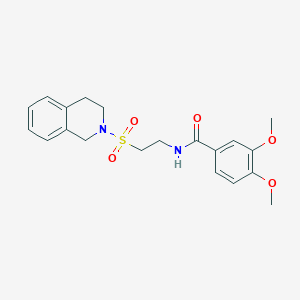

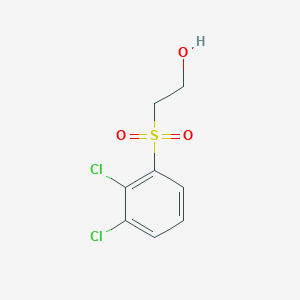
![6,8-dibromo-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2464793.png)

![1-[1-(3-Chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2464798.png)